25-Hydroxy Montelukast

Description

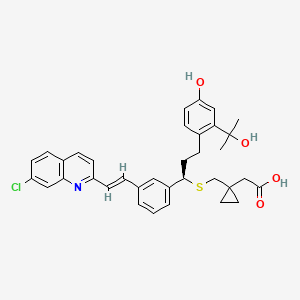

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCJSWWLSUSPOP-OZBDQGCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=C(C=CC(=C1)O)CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200804-28-0 | |

| Record name | 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200804280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(4-HYDROXY-2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WK0EP5ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 25-Hydroxy Montelukast

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 25-Hydroxy Montelukast, a key metabolite of the widely prescribed anti-asthmatic drug, Montelukast. The document delves into the precise chemical structure, enzymatic pathways responsible for its formation, and its physicochemical properties. Furthermore, it outlines detailed, field-proven methodologies for its analysis and quantification in biological matrices. This guide is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and drug metabolism, offering the foundational knowledge required for advanced research and development.

Introduction: The Significance of Metabolite Profiling

Montelukast (Singulair®) is a potent and selective cysteinyl leukotriene D4 (LTD4) receptor antagonist, pivotal in the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is well-established; however, a complete understanding of its pharmacological profile necessitates a thorough investigation of its metabolic fate. The biotransformation of a parent drug can lead to metabolites with varied activity—ranging from inert to more potent or even toxic compared to the original compound. Therefore, characterizing these metabolites is a cornerstone of modern drug development, ensuring both safety and efficacy.

Following oral administration, Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, before its excretion, which occurs almost exclusively via bile.[3][4] Several metabolites have been identified, including sulfoxides and various hydroxylated species.[3][5] Among these, this compound (M3) represents a notable phenolic metabolite, the formation and properties of which are the focus of this guide.[3][4]

Chemical Structure and Physicochemical Properties

Structural Elucidation

This compound is formed by the aromatic hydroxylation of the phenyl ring associated with the 2-(1-hydroxy-1-methylethyl)phenyl propyl side chain of the parent molecule. This addition of a hydroxyl group (-OH) significantly alters the molecule's polarity and potential for further metabolic reactions, such as glucuronidation.

-

Parent Compound: Montelukast

-

Metabolite: this compound (M3)

-

IUPAC Name: 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid[]

-

Molecular Formula: C₃₅H₃₆ClNO₄S[]

-

Molecular Weight: 602.18 g/mol []

-

The key structural difference is the introduction of a phenolic hydroxyl group on the terminal phenyl ring, a modification that has profound implications for the molecule's biological behavior.

Visualization of the Metabolic Transformation

The conversion of Montelukast to its 25-hydroxy metabolite is a critical Phase I metabolic reaction.

Caption: Metabolic conversion of Montelukast to this compound.

Physicochemical Data

The introduction of a hydroxyl group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and potential for subsequent Phase II conjugation reactions.

| Property | Montelukast (Parent) | This compound (Metabolite) | Causality of Change |

| Molecular Weight | 586.19 g/mol [1] | 602.18 g/mol [] | Addition of one oxygen atom. |

| Molecular Formula | C₃₅H₃₆ClNO₃S[4] | C₃₅H₃₆ClNO₄S[] | Addition of one oxygen atom. |

| Predicted LogP | ~7.7[7] | ~7.2[8] | Increased polarity from the -OH group reduces lipophilicity. |

| Predicted Boiling Point | N/A | 792.6±60.0°C[] | Increased intermolecular hydrogen bonding potential. |

| Predicted Density | N/A | 1.311±0.06 g/cm³[] | Minor change due to structural modification. |

| Aqueous Solubility | Freely soluble in methanol, ethanol, water.[9][10] | Predicted to have slightly increased aqueous solubility. | The polar hydroxyl group enhances interaction with water. |

Metabolic Pathway and Enzymology

The formation of this compound is a multi-enzyme process. While early reports suggested CYP3A4 and CYP2C9 as the primary enzymes in Montelukast metabolism, more recent and detailed in-vitro studies have clarified the specific contributions of various isoforms to each metabolite.[11][12]

For the 25-hydroxylation reaction, multiple P450 enzymes have been shown to participate.[11] Kinetic analyses using human liver microsomes and expressed P450s have identified CYP2C8 and CYP2C9 as the main enzymes involved in the formation of this compound.[11][13] Lesser contributions are also made by CYP3A4 and CYP2C19.[11][14]

The relative contributions are as follows:

This enzymatic redundancy is significant from a clinical perspective. It suggests that the inhibition of a single CYP pathway (e.g., by a co-administered drug) may not completely block the formation of this metabolite, as other enzymes can compensate. However, potent inhibitors of CYP2C8, such as gemfibrozil, have been shown to significantly impact the overall metabolism of Montelukast, underscoring the dominant role of this enzyme in the drug's biotransformation.[15]

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices (e.g., plasma, bile) is essential for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[3][16]

Reference Standard

A certified reference standard is a prerequisite for method development and validation. This compound can be procured from specialized chemical suppliers.

-

CAS Number: 200804-28-0[]

-

Typical Purity: ≥95%[]

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix and concentrate the analyte. Protein precipitation is a simpler but often less clean method. For robust and sensitive quantification, SPE is the preferred technique.

Protocol: Solid-Phase Extraction from Human Plasma

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte) and 500 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

This section describes a typical, validated LC-MS/MS method for the quantification of this compound.

| Parameter | Condition | Rationale |

| HPLC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and fast analysis times. |

| Analytical Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for lipophilic molecules.[16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and aids in chromatographic peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte.[16][17] |

| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |

| Gradient | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate | Efficiently elutes the analyte while separating it from matrix components. |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for sensitive and specific Multiple Reaction Monitoring (MRM). |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The molecule readily forms a protonated precursor ion [M+H]⁺. |

| MRM Transition | To be determined empirically (e.g., Q1: 602.2 -> Q3: [specific fragment]) | Provides high specificity by monitoring a unique precursor-to-product ion transition. |

Note: The specific MRM transition must be optimized by infusing the reference standard into the mass spectrometer. For the parent drug Montelukast, a common transition is m/z 586.2 → 568.2.[16]

Analytical Workflow Visualization

Sources

- 1. Montelukast - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. | Semantic Scholar [semanticscholar.org]

- 7. Montelukast, (S)- | C35H36ClNO3S | CID 6540473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha Hydroxy montelukast | C35H36ClNO4S | CID 70702423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

A-Z Guide to 25-Hydroxy Montelukast: Discovery, Identification, and Analytical Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Montelukast, marketed under the brand name Singulair®, is a potent and selective cysteinyl leukotriene receptor antagonist widely prescribed for the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. The journey of a drug molecule through the body is complex, involving extensive metabolic transformations primarily in the liver that dictate its activity, duration of action, and potential for drug-drug interactions.[3] This guide provides a comprehensive technical exploration of a key metabolite of Montelukast: 25-Hydroxy Montelukast.

The discovery and rigorous identification of metabolites are cornerstones of modern drug development, providing critical insights into a drug's disposition and safety profile. This document will serve as a detailed roadmap for researchers, tracing the path from the initial discovery of this compound to the sophisticated analytical techniques employed for its definitive structural elucidation and quantification. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.

The Metabolic Fate of Montelukast: The Role of Cytochrome P450

Montelukast undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3] While historical product information pointed towards CYP3A4 and CYP2C9, more recent and detailed investigations have revealed a more complex picture, with CYP2C8 emerging as a major player in its biotransformation.[3][4]

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in dissecting the metabolic pathways. These experiments have shown that multiple P450 isoforms contribute to the oxidative metabolism of Montelukast, leading to the formation of several hydroxylated metabolites and a sulfoxide.[5]

The Emergence of this compound

Among the various oxidative metabolites, this compound (also referred to as M3 in some literature) is formed through the hydroxylation of the phenyl group.[6][7] While not the most abundant metabolite in terms of intrinsic clearance, its formation is a notable pathway in the overall metabolic clearance of the parent drug.[5] Kinetic analyses have indicated that multiple P450 enzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP3A4, can catalyze the formation of this compound.[5] Notably, CYP2C8 and CYP2C9 appear to be the main enzymes involved in its formation.[5]

The discovery of this metabolite, along with others, was crucial in understanding the complete metabolic profile of Montelukast and has implications for predicting potential drug-drug interactions. For instance, the involvement of multiple CYPs suggests that inhibitors or inducers of these enzymes could alter Montelukast's metabolism and plasma concentrations.

Experimental Workflow for Discovery and Identification

The journey to definitively identify a metabolite like this compound is a multi-step process that combines in vitro metabolism studies with advanced analytical chemistry.

Core Analytical Techniques for Identification

The definitive identification of this compound relies on the synergistic use of powerful analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for metabolite identification and quantification in drug metabolism studies.[8][9] Its high sensitivity and selectivity allow for the detection of low-level metabolites in complex biological matrices.

Key Contributions of LC-MS/MS:

-

Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent drug from its various metabolites based on their physicochemical properties.[10]

-

Detection and Molecular Weight Determination: The mass spectrometer detects the eluted compounds and provides their mass-to-charge ratio (m/z), which reveals the molecular weight of the metabolites. The formation of this compound is identified by an increase of 16 Da (the mass of an oxygen atom) compared to the parent Montelukast molecule.

-

Structural Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the metabolite ion, fragmenting it, and analyzing the resulting fragment ions. This fragmentation pattern provides crucial structural information, helping to pinpoint the location of the modification on the parent molecule.

Protocol: LC-MS/MS Analysis of Montelukast Metabolites

This protocol provides a generalized procedure for the analysis of Montelukast and its metabolites from an in vitro incubation sample.

-

Sample Preparation:

-

To 100 µL of the microsomal incubation mixture, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Montelukast-d6) to precipitate proteins.[11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.[11]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

-

MRM Transitions (Example):

-

| Compound | Parent Ion (m/z) | Key Fragment Ions (m/z) | Modification |

| Montelukast | 586.2 | 568.2, 422.2, 197.1 | - |

| This compound | 602.2 | To be determined based on fragmentation | +16 Da (Hydroxylation) |

| Table 1: Example Mass Spectrometry Data for Montelukast and its Hydroxylated Metabolite. |

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous determination of the elemental composition, high-resolution mass spectrometry (e.g., Orbitrap or TOF-MS) is employed. HRMS provides highly accurate mass measurements, allowing for the calculation of the molecular formula of the metabolite with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides strong evidence for the identity of a metabolite, NMR spectroscopy is the gold standard for the definitive elucidation of its chemical structure. The challenge with metabolite NMR is the typically small amount of material that can be isolated from biological samples. Therefore, the chemical synthesis of the suspected metabolite is often undertaken to generate sufficient quantities for NMR analysis.[6][12]

Once the reference standard for this compound is synthesized, its NMR spectrum (¹H, ¹³C, and 2D-NMR) is compared to that of the isolated metabolite to confirm its identity. The key diagnostic signals in the ¹H NMR spectrum would be the shifts in the aromatic protons of the phenyl ring where the hydroxylation occurred.

Synthesis of this compound Reference Standard

The synthesis of potential metabolites is a critical step in the drug development process.[6] It provides an authentic reference standard for definitive identification and for use in quantitative bioanalytical assays. The synthesis of this compound would typically involve a multi-step process starting from a suitable precursor of Montelukast or a related intermediate.[13][14] The strategies often involve protecting group chemistry and regioselective reactions to introduce the hydroxyl group at the desired position on the phenyl ring.

Conclusion: The Importance of Metabolite Identification

The discovery and identification of this compound is a testament to the rigorous scientific process that underpins modern drug development. This in-depth characterization provides a more complete understanding of Montelukast's metabolic fate, which is essential for:

-

Predicting Drug-Drug Interactions: Understanding which CYP enzymes are involved in the formation of this compound and other metabolites helps in predicting potential interactions with co-administered drugs that are substrates, inhibitors, or inducers of these enzymes.[15]

-

Safety Assessment: While this compound is a minor metabolite, it is crucial to assess the pharmacological and toxicological profiles of all significant metabolites to ensure the overall safety of the drug.

-

Informing Clinical Studies: A thorough understanding of a drug's metabolism can help explain inter-individual variability in drug response and can guide the design of clinical pharmacology studies.

This guide has provided a technical framework for understanding the discovery and identification of this compound, from the initial in vitro experiments to the application of sophisticated analytical techniques. The principles and protocols outlined here are broadly applicable to the field of drug metabolism and serve as a foundation for the comprehensive characterization of new chemical entities.

References

- F. P. Guengerich, "In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases," Drug Metabolism and Disposition, vol. 46, no. 8, pp. 1196-1205, 2018. [Link]

- J. T. Backman et al., "CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast," British Journal of Clinical Pharmacology, vol. 73, no. 2, pp. 257-266, 2012. [Link]

- PharmGKB, "montelukast," Clinical Pharmacogenetics Implement

- ResearchGate, "In Vitro Metabolism of Montelukast by Cytochrome P450s (CYPs) and UDP-Glucuronosyltransferases (UGTs)

- F. P. Guengerich, "Selective inhibition of human cytochrome P4502C8 by montelukast," Drug Metabolism and Disposition, vol. 32, no. 12, pp. 1438-1441, 2004. [Link]

- C. Marques et al., "Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry," STAR Protocols, vol. 2, no. 3, p. 100729, 2021. [Link]

- M. Al-Hiari et al., "Identification of Potential Impurities of Montelukast Imported to Syria by LC-MS and HPLC-UV," International Journal of Pharmaceutical Sciences Review and Research, vol. 21, no. 2, pp. 134-140, 2013. [Link]

- S. S. Patel and S. M.

- R. K. Trivedi et al., "Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study," Journal of Chromatographic Science, vol. 49, no. 10, pp. 784-790, 2011. [Link]

- P. J. Reider, "Synthesis of Montelukast," Hazardous Reagent Substitution: A Pharmaceutical Perspective, 2017. [Link]

- I. V. Sunil Kumar et al., "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium," Asian Journal of Chemistry, vol. 23, no. 1, pp. 125-134, 2011. [Link]

- R. C. D. Jones and J. F. R. G. G. de Brum, "Discovery of montelukast: a once-a-day oral antagonist of leukotriene D4 for the treatment of chronic asthma," Progress in Medicinal Chemistry, vol. 38, pp. 249-277, 2001. [Link]

- M. S. Kim et al., "Pharmacokinetic Analysis of Montelukast in Healthy Korean Volunteers by High Performance Liquid Chromatography-Tandem Mass Spectrometry," Bulletin of the Korean Chemical Society, vol. 32, no. 10, pp. 3773-3778, 2011. [Link]

- National Center for Biotechnology Information, "Montelukast," PubChem Compound D

- K. Shah and V.

- M. K. Reddy et al., "Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium," Journal of Pharmaceutical and Biomedical Analysis, vol. 48, no. 3, pp. 708-715, 2008. [Link]

- ResearchGate, "5 Discovery of Montelukast: a Once-a-Day Oral Antagonist of Leukotriene D4 for the Treatment of Chronic Asthma | Request PDF," ResearchG

- Wikipedia, "Montelukast," Wikipedia, The Free Encyclopedia. [Link]

- I. V. Sunil Kumar et al., "Identification, Synthesis and Characterization of Impurities of Montelukast Sodium," Oriental Journal of Chemistry, vol. 27, no. 2, pp. 433-446, 2011. [Link]

- A. A. Al-Sheddi et al., "In Vivo and in Vitro Study of the Effect of the Anti- Asthmatic Drug Montelukast on DNA and Activity of Free Radical Scavenging," International Journal of Pharmacology, vol. 10, no. 4, pp. 203-211, 2014. [Link]

- U.S. Food and Drug Administration, "Singulair (Montelukast Sodium)," FDA. [Link]

- Shimadzu, "Analysis of Impurities in Montelukast Using Single Quadrupole Mass Spectrometer," Shimadzu Corpor

- A. A. Al-Majed et al., "Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study," Journal of Chromatography B, vol. 953-954, pp. 62-69, 2014. [Link]

- ResearchGate, "LC-MS/MS Analytical Method for Determination of Montelukast in Human Plasma and Its Application to a Bioequivalence Study | Request PDF," ResearchG

- Y. Tseng et al., "In Vitro Cytotoxicity of Montelukast in HAPI and SH-SY5Y Cells," Chemical Biology & Drug Design, vol. 96, no. 4, pp. 1045-1054, 2020. [Link]

- S. K. Singh and A. K. Singh, "Montelukast: A Scientific and Legal Review," Journal of the Association of Physicians of India, vol. 72, no. 5, pp. 1-3, 2024. [Link]

- G. Calapai et al., "Montelukast-Induced Adverse Drug Reactions: A Review of Case Reports in the Literature," Pharmacology, vol. 94, no. 1-2, pp. 60-70, 2014. [Link]

Sources

- 1. Montelukast - Wikipedia [en.wikipedia.org]

- 2. Montelukast: A Scientific and Legal Review [japi.org]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification, synthesis, isolation and spectral characterization of potential impurities of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Selective inhibition of human cytochrome P4502C8 by montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 25-Hydroxy Montelukast in the Metabolic Cascade of Montelukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a widely prescribed medication for the management of asthma and allergic rhinitis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. While multiple metabolic pathways have been elucidated, the formation and subsequent fate of its hydroxylated metabolites are of particular interest to drug development professionals and researchers. This technical guide provides an in-depth exploration of the role of 25-hydroxy montelukast (M3), a minor yet significant metabolite, in the overall metabolism of montelukast. We will delve into the enzymatic processes governing its formation, its analytical characterization, and the experimental methodologies employed to investigate its metabolic pathway. This guide is intended to serve as a comprehensive resource for scientists seeking to understand the nuances of montelukast metabolism and the factors that can influence its clinical pharmacology.

Introduction: The Clinical Significance of Montelukast Metabolism

Montelukast exerts its therapeutic effect by blocking the action of leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor 1 (CysLT1), thereby mitigating the inflammatory cascade responsible for bronchoconstriction and allergic symptoms.[1][2][3][4][5] The disposition of montelukast in the body is characterized by rapid oral absorption and extensive metabolism primarily in the liver.[2][6][7] The resulting metabolites are almost exclusively excreted via the bile.[1][2][7] Understanding the metabolic pathways of montelukast is crucial for several reasons:

-

Predicting Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes responsible for montelukast metabolism can significantly alter its plasma concentrations, potentially impacting both efficacy and safety.

-

Understanding Inter-individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to variations in how individuals process montelukast, contributing to differences in clinical response.

-

Assessing the Role of Metabolites: Characterizing the pharmacological activity and potential toxicity of metabolites is essential for a comprehensive safety assessment of the parent drug.

This guide will specifically focus on this compound, providing a detailed examination of its place within the broader metabolic landscape of montelukast.

The Metabolic Pathway of Montelukast: Formation of this compound

The biotransformation of montelukast is a complex process involving multiple enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Several oxidative metabolites have been identified in human plasma and bile, including montelukast acyl-β-d-glucuronide (M1), montelukast sulfoxide (M2), 21-hydroxy montelukast (M5a and M5b), 36-hydroxy montelukast (1,2 diol montelukast or M6), and the focus of this guide, this compound (M3).[8][9][10][11][12]

The Chemical Transformation: Hydroxylation at the 25th Position

This compound is formed through the hydroxylation of the phenyl group on the side chain of the montelukast molecule.[9][10][] This reaction introduces a hydroxyl group, increasing the polarity of the molecule and facilitating its subsequent elimination.

The Key Enzymatic Players: A Multi-CYP Effort

In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have revealed that the formation of this compound is not catalyzed by a single enzyme but rather involves the concerted action of multiple P450 isoforms.[8][10][14]

The primary enzymes implicated in the 25-hydroxylation of montelukast are:

-

CYP2C8

-

CYP2C9

-

CYP2C19

-

CYP3A4

Kinetic analyses have suggested that CYP2C8 and CYP2C9 are the main contributors to the formation of this compound.[8] While CYP2C8 is now considered the dominant enzyme in the overall biotransformation of montelukast, accounting for a significant portion of its metabolism, the formation of this compound highlights the involvement of a broader range of CYP enzymes.[2][15][16][17][18][19]

The following diagram, generated using Graphviz, illustrates the central role of CYP enzymes in the initial oxidative metabolism of montelukast, leading to the formation of this compound and other primary metabolites.

Experimental Methodologies for Studying Montelukast Metabolism

A thorough understanding of the formation of this compound relies on robust in vitro and in vivo experimental approaches. This section outlines the key methodologies employed by researchers in this field.

In Vitro Metabolism Studies Using Human Liver Microsomes (HLMs)

HLMs are a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes, particularly CYPs. They represent a cornerstone for in vitro drug metabolism studies.

Protocol: Incubation of Montelukast with Human Liver Microsomes

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.25 mg/mL protein concentration), a phosphate buffer solution (pH 7.4), and montelukast at a therapeutically relevant concentration (e.g., 1 µM).

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a cofactor solution containing NADPH (an essential cofactor for CYP enzyme activity).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which precipitates the proteins and halts enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the parent drug and its metabolites for analysis.

-

Recombinant Human CYP Enzyme Assays

To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, researchers utilize recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells or bacteria).

Protocol: Metabolism of Montelukast with Recombinant CYP Isoforms

-

Reaction Setup:

-

In separate tubes, combine individual recombinant human CYP isoforms (e.g., CYP2C8, CYP2C9, CYP2C19, CYP3A4) with a buffer solution, montelukast, and a source of NADPH-cytochrome P450 reductase (which is necessary for electron transfer to the CYP enzyme).

-

-

Initiation and Incubation:

-

Follow the same initiation and incubation steps as described for the HLM assay.

-

-

Termination and Sample Preparation:

-

Follow the same termination and sample preparation steps as described for the HLM assay.

-

-

Analysis:

-

Analyze the formation of this compound in each reaction mixture to determine the catalytic activity of each individual CYP isoform.

-

Analytical Techniques for Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of montelukast and its metabolites in biological matrices.[8][9]

Workflow: LC-MS/MS Analysis of Montelukast Metabolites

Quantitative Data Summary

The following table summarizes the kinetic parameters for the formation of this compound and other major oxidative metabolites of montelukast in human liver microsomes.

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, Vmax/Km) (µL/min/mg protein) |

| This compound (M3) | 0.33 - 3.9 | - | 0.0005 - 0.009 (in recombinant CYPs) |

| 21(R)-Hydroxy Montelukast (M5a) | ~2 | - | 7.9% of total oxidative Clint |

| 21(S)-Hydroxy Montelukast (M5b) | ~3 | - | 1.9% of total oxidative Clint |

| 36-Hydroxy Montelukast (M6) | - | - | 83.5% of total oxidative Clint |

Data compiled from in vitro studies.[8] Note: Vmax values for this compound in HLMs were not explicitly stated in the provided search results.

Pharmacological and Toxicological Profile of this compound

Currently, there is limited publicly available information specifically detailing the pharmacological activity or potential toxicity of this compound. As a minor metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of montelukast is generally considered to be minimal. However, a comprehensive understanding would necessitate further investigation into its affinity for the CysLT1 receptor and its potential for off-target effects. The neuropsychiatric side effects associated with montelukast have been a subject of investigation, but a direct link to this compound has not been established.[1][2][20][21][22]

Conclusion and Future Directions

This compound is a well-characterized, albeit minor, metabolite in the complex metabolic cascade of montelukast. Its formation is a clear example of the multi-enzyme involvement in drug biotransformation, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 all contributing to its production. While its direct pharmacological impact appears to be limited, a thorough understanding of its formation is integral to a complete picture of montelukast's disposition.

Future research should aim to:

-

Elucidate the complete pharmacokinetic profile of this compound in vivo.

-

Determine its pharmacological activity at the CysLT1 receptor and other potential targets.

-

Investigate its potential contribution, if any, to the known adverse effects of montelukast.

By continuing to unravel the intricacies of montelukast metabolism, the scientific community can further optimize its therapeutic use and ensure patient safety.

References

- Chiba, M., Xu, X., Nishime, J. A., Balani, S. K., & Lin, J. H. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Drug Metabolism and Disposition, 25(9), 1022-1031. [Link]

- Cardoso, F. S., Locuson, C. W., & Jones, J. P. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(12), 1905–1916. [Link]

- Wikipedia contributors. (2024, January 5). Montelukast. In Wikipedia, The Free Encyclopedia.

- Karonen, T., Neuvonen, M., Neuvonen, P. J., & Backman, J. T. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(2), 257–267. [Link]

- Cardoso, F. S., Locuson, C. W., & Jones, J. P. (2015). In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 43(12), 1905–1916. [Link]

- Chiba, M., Xu, X., Nishime, J. A., Balani, S. K., & Lin, J. H. (1997). Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans. Semantic Scholar. [Link]

- Filppula, A. M., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2011). Reevaluation of the microsomal metabolism of montelukast: major contribution by CYP2C8 at clinically relevant concentrations. Drug Metabolism and Disposition, 39(5), 894–901. [Link]

- Karonen, T., Neuvonen, M., Neuvonen, P. J., & Backman, J. T. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(2), 257–267. [Link]

- Request PDF. (n.d.). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. [Link]

- Request PDF. (n.d.). In Vitro Metabolism of Montelukast by Cytochrome P450s (CYPs) and UDP-Glucuronosyltransferases (UGTs). [Link]

- Balani, S. K., Xu, X., Pratha, V., Koss, M. A., Amin, R. D., Dufresne, C., ... & Lin, J. H. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287. [Link]

- Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2022). Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing. Pharmaceuticals, 15(8), 1039. [Link]

- Shah, K., & Parmar, V. (2020). Analytical Methods for Quantitative Estimation of Montelukast Sodium: A Review.

- Cingolani, O., & Stevenson, L. W. (2023). Montelukast. In StatPearls.

- Tornio, A., Itkonen, M. K., Neuvonen, M., Neuvonen, P. J., Niemi, M., & Backman, J. T. (2019). Comprehensive Pharmacogenomic Study Reveals an Important Role of UGT1A3 in Montelukast Pharmacokinetics. Clinical Pharmacology & Therapeutics, 105(2), 455–464. [Link]

- RxList. (2024, May 26). Montelukast (Singulair): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

- Balani, S. K., Xu, X., Pratha, V., Koss, M. A., Amin, R. D., Dufresne, C., ... & Lin, J. H. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Semantic Scholar. [Link]

- Li, X., Zhang, Y., Chen, Y., Li, Y., & Wang, Y. (2021). Pharmacokinetics and Bioequivalence Evaluation of Two Montelukast Sodium 5 mg Chewable Tablets in Healthy Chinese Volunteers under Fasting and Fed Conditions. Drug Design, Development and Therapy, 15, 1145–1154. [Link]

- Marques, C. F., Pinheiro, P. F., & Justino, G. C. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

- MedlinePlus. (2021, December 15). Montelukast. [Link]

- Drugs.com. (n.d.). Montelukast: Uses, Dosage, Side Effects & Warnings. [Link]

- Patel, D. A., & Patel, C. N. (2023). Analytical method development and validation of Montelukast sodium and Bilastine by HPLC. YMER, 22(3).

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Montelukast. [Link]

- National Center for Biotechnology Information. (n.d.). Montelukast. PubChem. [Link]

- PharmGKB. (n.d.). montelukast. [Link]

- Apotex Inc. (2016, June 16). PRODUCT MONOGRAPH Pr MONTELUKAST. [Link]

- Reddy, B. P., & Rao, K. S. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF MONTELUKAST BY UV-SPECTROSCOPY IN API& IN PHARMACEUTICAL. International Journal of Pharmacy and Biological Sciences, 4(2), 227-232.

- Patel, P. A., & Patel, M. M. (2011). Analytical Method Development and Validation of Montelukast Sodium and Bambuterol Hydrochloride in Combined Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(10), 2631-2636.

- Karonen, T., Neuvonen, M., Neuvonen, P. J., & Backman, J. T. (2012). CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast. British Journal of Clinical Pharmacology, 73(2), 257–267. [Link]

- ResearchGate. (n.d.).

- U.S. Food and Drug Administration. (n.d.). Singulair (Montelukast Sodium). [Link]

- Helda - University of Helsinki. (n.d.). Pharmacokinetic of montelukast and zafirlukast as affected by cyp inhibitors. [Link]

- JAPI. (2025, May 1). Montelukast: A Scientific and Legal Review. [Link]

- Jones, T. R., Labelle, M., Belley, M., Champion, E., Charette, L., Evans, J., ... & Young, R. N. (1995). Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 73(2), 191-201. [Link]

Sources

- 1. Montelukast - Wikipedia [en.wikipedia.org]

- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Montelukast: A Scientific and Legal Review [japi.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist. | Semantic Scholar [semanticscholar.org]

- 6. dovepress.com [dovepress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 14. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reevaluation of the microsomal metabolism of montelukast: major contribution by CYP2C8 at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ClinPGx [clinpgx.org]

- 20. Montelukast (Singulair): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 21. Montelukast: MedlinePlus Drug Information [medlineplus.gov]

- 22. drugs.com [drugs.com]

An In-Depth Technical Guide to the Formation Pathway of 25-Hydroxy Montelukast

This guide provides a comprehensive technical overview of the metabolic formation of 25-Hydroxy Montelukast, a notable metabolite of the widely prescribed anti-asthmatic drug, Montelukast. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, detailed experimental protocols for their investigation, and the underlying scientific principles that govern these processes.

Introduction: The Metabolic Fate of Montelukast

Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly shaped by extensive hepatic metabolism.[3] While Montelukast is metabolized into several products, this guide focuses specifically on the formation of this compound (M3), a phenolic metabolite.[4][5] Understanding the nuances of this metabolic pathway is critical for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safe and effective use of Montelukast.

The primary route of Montelukast elimination is through metabolism, with the resulting metabolites being almost exclusively excreted in the bile.[3] Early in vitro studies identified Cytochrome P450 (CYP) enzymes as the main catalysts in the phase I metabolism of Montelukast.[6]

The Enzymatic Landscape of this compound Formation

The hydroxylation of Montelukast at the 25th position is a complex process mediated by multiple cytochrome P450 isoforms. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the contributions of individual enzymes to this metabolic pathway.

Key Cytochrome P450 Isoforms

Research has demonstrated that several CYP enzymes are capable of catalyzing the formation of this compound. These include:

-

CYP2C8

-

CYP2C9

-

CYP2C19

-

CYP3A4

Among these, CYP2C8 and CYP2C9 have been identified as the principal enzymes involved in the 25-hydroxylation of Montelukast, with lesser contributions from CYP2C19 and CYP3A4.[7]

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Enzyme Kinetics of 25-Hydroxylation

The characterization of enzyme kinetics is fundamental to understanding the efficiency and capacity of each CYP isoform to metabolize Montelukast to its 25-hydroxy metabolite. The Michaelis-Menten model is typically employed to describe the relationship between the substrate (Montelukast) concentration and the rate of metabolite formation.[8] The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide valuable insights into the enzyme-substrate interaction. A lower Km value signifies a higher affinity of the enzyme for the substrate.[4]

The intrinsic clearance (CLint), calculated as Vmax/Km, is a crucial parameter for predicting the in vivo clearance of a drug.[8]

The following table summarizes the kinetic parameters for the formation of this compound by the primary contributing CYP isoforms, as determined from in vitro studies with recombinant enzymes.[7]

| CYP Isoform | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μl/min/pmol P450) |

| CYP2C8 | 0.33 | 0.002 | 0.006 |

| CYP2C9 | 0.59 | 0.005 | 0.009 |

| CYP2C19 | 3.5 | 0.002 | 0.0005 |

| CYP3A4 | 3.9 | - | 0.0006 |

Data sourced from: Fash, Tolulope A., et al. (2014).[7]

These data clearly indicate that CYP2C8 and CYP2C9 exhibit a higher affinity (lower Km) and greater intrinsic clearance for the 25-hydroxylation of Montelukast compared to CYP2C19 and CYP3A4.

Experimental Protocol for In Vitro Characterization of this compound Formation

This section provides a detailed, step-by-step methodology for determining the kinetic parameters of this compound formation using human liver microsomes and recombinant CYP enzymes.

Materials and Reagents

-

Montelukast sodium salt

-

This compound (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human CYP enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of Montelukast or another suitable compound)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the enzyme kinetics of this compound formation.

Sources

- 1. Preparation and In Vitro Evaluation of Montelukast Sodium-Loaded 3D Printed Orodispersible Films for the Treatment of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling kinetic data from in vitro drug metabolism enzyme experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cytochrome P450-Mediated Formation of 25-Hydroxy Montelukast

Abstract

Montelukast, a selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism, a complex process orchestrated primarily by the cytochrome P450 (CYP) superfamily of enzymes. While multiple metabolites have been identified, the formation of 25-hydroxy montelukast represents a specific pathway involving several CYP isoforms. This technical guide provides a detailed examination of the enzymes responsible for this hydroxylation reaction. We will dissect the evolution of our understanding—from initial attributions to CYP2C9 and CYP3A4 to the now-established, dominant role of CYP2C8 in overall montelukast clearance—and clarify the multi-enzyme contribution to the 25-hydroxylation pathway specifically. This document synthesizes data from in vitro and in vivo studies, presents detailed experimental protocols for enzyme identification, and discusses the clinical implications of this metabolic route for drug development professionals, researchers, and scientists in the field.

Introduction: The Metabolic Landscape of Montelukast

Montelukast's therapeutic action is terminated through extensive metabolism, with the parent drug and its metabolites being almost exclusively excreted via the bile[1][2]. Early investigations identified several oxidative metabolites, including a sulfoxide (M2), a dicarboxylic acid (M4), 21-hydroxy montelukast (M5), and 36-hydroxy montelukast (M6)[3]. The formation of this compound (also referred to as M3, a phenol) is one of several initial oxidative steps[3][4][].

Initially, product information and early in vitro studies suggested that CYP2C9 and CYP3A4 were the principal enzymes governing montelukast's metabolism[6][7][8]. However, subsequent, more detailed research using clinically relevant substrate concentrations and specific inhibitors has fundamentally revised this view. It is now understood that CYP2C8 is the dominant enzyme in the overall biotransformation of montelukast , accounting for approximately 70-80% of its oxidative metabolism[6][8][9][10][11]. While CYP3A4 is central to the formation of the minor M5 metabolite and CYP2C9 contributes to M6 formation, the 25-hydroxylation pathway is uniquely characterized by the involvement of multiple P450s[6][10].

The Multi-Enzyme Catalysis of this compound Formation

Unlike other metabolic steps that may be dominated by a single enzyme, the hydroxylation of montelukast at the 25-position is catalyzed by a panel of CYP isoforms. In vitro studies utilizing recombinant human P450s have demonstrated that CYP2C8, CYP2C9, CYP3A4, and CYP2C19 are all capable of producing this compound[3][4][12].

Kinetic analyses reveal that CYP2C8 and CYP2C9 are the most efficient enzymes for this specific reaction. Although multiple enzymes can catalyze this step, the intrinsic clearance rates indicate that CYP2C8 and CYP2C9 are the primary contributors at therapeutic concentrations[12]. This finding underscores a critical principle in drug metabolism: the mere capability of an enzyme to form a metabolite does not define its in vivo relevance, which is instead dictated by its abundance, affinity (Kₘ), and catalytic turnover rate (Vₘₐₓ).

Causality Behind Evolving Understanding

The shift in understanding from a CYP2C9/3A4-centric model to a CYP2C8-dominant one is rooted in experimental design. Early studies may have used supra-therapeutic substrate concentrations, which can obscure the contribution of high-affinity, low-capacity enzymes like CYP2C8. Reevaluation at clinically relevant concentrations (low micromolar to nanomolar) revealed the high intrinsic clearance of montelukast by CYP2C8[10]. Furthermore, compelling in vivo evidence from drug-drug interaction (DDI) studies provided definitive validation. Co-administration of montelukast with gemfibrozil, a potent CYP2C8 inhibitor, resulted in a dramatic 4.3-fold increase in montelukast plasma exposure (AUC), confirming CYP2C8's critical role in its clearance[6][9][11][13]. Conversely, the potent CYP3A4 inhibitor itraconazole had no significant effect on overall montelukast pharmacokinetics[6][9][11][13].

Data Presentation: Comparative Enzyme Kinetics

To quantitatively assess the contribution of each enzyme, in vitro kinetic parameters are determined using recombinant human P450s. The following table summarizes representative data for this compound formation.

| CYP Isoform | Apparent Kₘ (μM) | In Vitro Intrinsic Clearance (CLᵢₙₜ, μl/min/pmol P450) | Key Finding |

| CYP2C8 | 0.33 | 0.006 | High affinity (low Kₘ) and moderate clearance. A primary contributor. |

| CYP2C9 | 0.59 | 0.009 | High affinity and the highest intrinsic clearance among tested isoforms. A primary contributor. |

| CYP2C19 | 3.5 | 0.0005 | Lower affinity and very low clearance. Minor contributor. |

| CYP3A4 | 3.9 | 0.0006 | Lower affinity and very low clearance. Minor contributor. |

Data synthesized from Cardoso et al., Drug Metabolism and Disposition, 2017.[12]

This data clearly illustrates that while four enzymes can perform the reaction, the kinetic profiles of CYP2C8 and CYP2C9 make them the most significant catalysts for 25-hydroxylation in vitro.

Visualizing the Metabolic and Experimental Pathways

Diagrams provide a clear visual summary of complex relationships. The following have been generated using Graphviz to illustrate key processes.

Caption: Montelukast metabolic pathway to this compound (M3).

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing | MDPI [mdpi.com]

- 4. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. DSpace [helda.helsinki.fi]

- 9. CYP2C8 but not CYP3A4 is important in the pharmacokinetics of montelukast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reevaluation of the microsomal metabolism of montelukast: major contribution by CYP2C8 at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

Unveiling the Bioactivity of a Key Metabolite: A Technical Guide to the Preliminary Biological Assessment of 25-Hydroxy Montelukast

For Immediate Distribution to Drug Development Professionals, Researchers, and Scientists

Abstract

Montelukast, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is well-established, but a comprehensive understanding of its metabolic fate and the biological activity of its metabolites is crucial for a complete pharmacological profile. This technical guide provides an in-depth exploration of the preliminary biological activity of 25-Hydroxy Montelukast, a identified metabolite of Montelukast. While existing research suggests that metabolites of Montelukast, including this compound, likely do not contribute significantly to the overall clinical effect due to low plasma concentrations, a thorough in vitro characterization is warranted to fully understand its pharmacological footprint.[2] This document will serve as a detailed roadmap for researchers, outlining the rationale and methodologies for a comprehensive preliminary biological evaluation.

Introduction: The Significance of Montelukast and its Metabolism

Montelukast exerts its therapeutic effect by competitively blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor.[1] This antagonism mitigates key pathophysiological features of asthma and allergic rhinitis, including bronchoconstriction, airway edema, and inflammation.[3] Montelukast undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP2C8, CYP3A4, and CYP2C9.[4] This metabolic cascade generates several metabolites, one of which is this compound.[2]

Understanding the biological activity of metabolites is a critical aspect of drug development. A metabolite can exhibit a similar, enhanced, or diminished pharmacological profile compared to the parent compound, or it may possess entirely new off-target activities. Therefore, a systematic evaluation of this compound is essential for a complete safety and efficacy assessment.

The Central Hypothesis: Assessing CysLT1 Receptor Antagonism

The primary hypothesis to investigate is whether this compound retains the CysLT1 receptor antagonist activity of its parent compound, Montelukast. The following sections detail the experimental workflows to test this hypothesis, moving from direct receptor interaction to cell-based functional responses.

Experimental Workflow for CysLT1 Receptor Activity Assessment

The following diagram outlines the logical flow of experiments to characterize the interaction of this compound with the CysLT1 receptor.

Caption: CysLT1 Receptor Signaling Pathway and the site of antagonist action.

A comprehensive safety assessment should also include screening this compound against a panel of other receptors, ion channels, and enzymes to identify any potential off-target activities.

Conclusion and Future Directions

This technical guide provides a robust framework for the preliminary biological evaluation of this compound. While current evidence suggests its contribution to the overall therapeutic effect of Montelukast is likely minimal due to low systemic exposure, a thorough in vitro characterization is a fundamental scientific exercise. [2]The proposed experiments will definitively determine its CysLT1 receptor antagonist potency and provide valuable data for a complete pharmacological and toxicological profile. Should this compound demonstrate significant biological activity, further investigation into its pharmacokinetics and potential for tissue-specific accumulation would be warranted. This systematic approach ensures a comprehensive understanding of the entire lifecycle of a drug and its metabolites within the body, a cornerstone of modern drug development.

References

- Balani, S. K., et al. (1997). Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile. Drug Metabolism and Disposition, 25(11), 1282-1287.

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

- Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.

- Mellor, E. A., et al. (2001). The human cysteinyl leukotriene 1 receptor is a G protein-coupled receptor that is actively cleared from the cell surface. Molecular Pharmacology, 59(5), 1237-1245.

- Reiss, T. F., et al. (1998). Montelukast, a once-daily cysteinyl leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Archives of Internal Medicine, 158(11), 1213-1220.

- Capra, V., et al. (2006). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 148(8), 1163-1172.

- Tahan, F., & Gaber, M. (2018). Montelukast: More than a cysteinyl leukotriene receptor antagonist? Pediatric Allergy and Immunology, 29(6), 573-579.

- Grygorczuk, S., et al. (2010). Biological effects of montelukast, a cysteinyl-leukotriene receptor-antagonist, on T lymphocytes. International Immunopharmacology, 10(4), 411-416.

- Flamand, N., et al. (2006). A-64077, a new 5-lipoxygenase inhibitor, is a potent and selective inhibitor of leukotriene biosynthesis in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 319(1), 329-336.

- Jones, T. R., et al. (1995). Pharmacology of montelukast sodium (Singulair), a potent and selective CysLT1 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 73(2), 191-201.

- Wikipedia. (2024). Cysteinyl-leukotriene type 1 receptor antagonists.

- National Center for Biotechnology Information. (n.d.). Montelukast. In StatPearls.

- Tahan, F., et al. (2008). Montelukast inhibits airway inflammation and remodeling in a murine model of chronic asthma. European Journal of Pharmacology, 588(2-3), 256-262.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281040, Montelukast.

- FASEB J. (2007). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors.

- Wikipedia. (2024). Montelukast.

Sources

- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]

- 2. In Vitro Metabolism of Montelukast by Cytochrome P450s and UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 25-Hydroxy Montelukast: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 25-Hydroxy Montelukast, a principal metabolite of the widely prescribed anti-asthmatic drug, Montelukast. This document delves into the core physical and chemical properties, metabolic pathway, and analytical methodologies pertinent to its identification and quantification. The information presented herein is intended to support research and development activities, from early-stage drug metabolism studies to the synthesis of analytical standards.

Introduction to this compound: A Key Phenolic Metabolite

Montelukast, a potent and selective cysteinyl leukotriene D4-receptor antagonist, is extensively metabolized in the liver prior to its excretion. One of the key metabolites formed during this biotransformation is this compound, also known as Montelukast M3.[1][] This phenolic metabolite is the result of hydroxylation on the phenyl ring of the parent molecule. Understanding the properties of this compound is crucial for a complete comprehension of Montelukast's pharmacokinetic profile and for the development of robust bioanalytical methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of analytical methods and for assessing its potential physiological effects. While extensive experimental data for this compound is not widely published, a combination of predicted values and data from its parent compound provides valuable insights.

| Property | Value | Source |

| Chemical Name | 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid | [] |

| Synonyms | Montelukast M3 | [] |

| CAS Number | 200804-28-0 | [] |

| Molecular Formula | C₃₅H₃₆ClNO₄S | [] |

| Molecular Weight | 602.18 g/mol | [] |

| Boiling Point (Predicted) | 792.6 ± 60.0 °C | [] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [] |

| Storage Temperature | -20°C | [] |

Metabolic Pathway and In Vitro Generation

The formation of this compound is a critical step in the metabolic clearance of Montelukast. This hydroxylation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Cytochrome P450 Isoforms Involved

In vitro studies utilizing human liver microsomes have identified that multiple CYP isoforms are capable of catalyzing the formation of this compound. The primary enzymes responsible are CYP2C8 and CYP2C9 , with minor contributions from other isoforms. This multi-enzyme involvement is a key consideration in drug-drug interaction studies.

In Vitro Generation Protocol

For research purposes, this compound can be generated in vitro using human liver microsomes. This allows for the production of the metabolite for use as an analytical standard and for further pharmacological characterization.

Materials:

-

Montelukast

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator/water bath (37°C)

Protocol:

-

Preparation: Prepare a stock solution of Montelukast in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired concentration in phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the Montelukast solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to maximize metabolite yield while minimizing degradation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which now contains the generated this compound.

-

Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified.

Synthesis and Purification of this compound Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. While a detailed, publicly available synthesis protocol for this compound is scarce, its preparation has been mentioned in the context of metabolite identification.[1] A plausible synthetic approach would involve the introduction of a hydroxyl group onto the appropriate phenyl ring of a suitable Montelukast precursor, followed by the completion of the Montelukast synthesis.

Conceptual Synthetic Strategy:

Purification:

Following synthesis or in vitro generation, purification is essential to obtain a high-purity standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Preparative HPLC Protocol:

-

Column Selection: A reversed-phase C18 column with a suitable particle size and dimensions for preparative scale is recommended.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve good separation of this compound from the parent drug and other byproducts.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 280-350 nm, based on the chromophores present) is used to monitor the elution profile.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the collected fractions should be confirmed using analytical HPLC-UV and LC-MS/MS.

-

Solvent Evaporation: The solvent from the pure fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound solid.

Analytical Methodologies

The accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

LC-MS/MS Method for Quantification

Sample Preparation:

Extraction of this compound from biological matrices like plasma or microsomal incubates is a critical first step. Protein precipitation is a simple and effective method.

-

To 100 µL of the biological sample, add 200-300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for providing good retention and peak shape.

-

Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Montelukast and its metabolites.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and the internal standard should be monitored. Based on the structure, a likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 602.2. Fragmentation would likely involve the loss of water and other neutral losses from the side chains.

-

Optimization: The collision energy and other MS parameters should be optimized for each transition to maximize sensitivity.

Spectral Data Interpretation

-

UV-Vis Spectrum: The UV spectrum is expected to be similar to that of Montelukast, with absorption maxima influenced by the quinoline and substituted phenyl chromophores. The introduction of the hydroxyl group on the phenyl ring may cause a slight bathochromic (red) shift in the absorption maxima.

-

Infrared (IR) Spectrum: The IR spectrum would show characteristic peaks for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectrum:

-

¹H NMR: The proton NMR spectrum would be complex but would show characteristic signals for the aromatic protons, the vinyl proton, the cyclopropane protons, and the methyl groups. The introduction of the hydroxyl group would alter the chemical shifts of the protons on the hydroxylated phenyl ring.

-

¹³C NMR: The carbon NMR would show distinct signals for all 35 carbon atoms, with the carbon attached to the hydroxyl group appearing in the aromatic region at a downfield chemical shift compared to the corresponding carbon in Montelukast.

-

-

Mass Spectrum (MS):

-

Full Scan: The protonated molecule [M+H]⁺ would be observed at m/z 602.2.

-

MS/MS Fragmentation: The fragmentation pattern in MS/MS would be a key identifier. Common fragmentation pathways for Montelukast and its metabolites involve cleavages at the thioether linkage and losses from the side chains. The presence of the additional hydroxyl group would likely lead to a characteristic neutral loss of water (18 Da) under collision-induced dissociation.

-

Conclusion